5-Ethylnicotinonitrile
Description
5-Ethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted with an ethyl group at the 5-position and a nitrile group at the 3-position
Properties
IUPAC Name |
5-ethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLOZYYJDFWMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415999 | |
| Record name | 5-Ethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61391-07-9 | |
| Record name | 5-Ethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-5-bromopyridine with ethylamine, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the ammoxidation of 5-ethylpyridine. This process includes the reaction of 5-ethylpyridine with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile group.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylnicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Hydrolysis: 5-Ethylpyridine-3-carboxamide, 5-ethylpyridine-3-carboxylic acid.
Reduction: 5-Ethyl-3-aminopyridine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Ethylnicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ethyl group may also contribute to the compound’s overall binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the ethyl group at the 5-position.
5-Methylnicotinonitrile: Similar structure with a methyl group instead of an ethyl group at the 5-position.
Uniqueness of 5-Ethylnicotinonitrile:
Biological Activity
5-Ethylnicotinonitrile, a derivative of nicotinonitrile, is a compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, molecular mechanisms, and potential therapeutic applications.
This compound is characterized by its ethyl group substitution at the 5-position of the nicotinonitrile structure. Its chemical formula is CHN, and it possesses a nitrile functional group that may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's cytotoxic effects are thought to be mediated through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| MCF-7 | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect may be mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking simulations indicate a strong affinity for cyclooxygenase-2 (COX-2) and human serotonin receptors, which are relevant in pain and mood regulation.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -7.26 |
| Serotonin Receptor | -5.35 |
Case Studies
- Case Study on Antimicrobial Activity : A study published in Frontiers in Microbiology demonstrated that this compound effectively reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential as an anti-biofilm agent in clinical settings .
- Case Study on Anticancer Activity : In a recent investigation, researchers reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer, correlating with increased apoptosis markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
